molecular formula C9H16O B135422 1-(3,3-dimethylcyclopentyl)ethan-1-one CAS No. 142674-98-4

1-(3,3-dimethylcyclopentyl)ethan-1-one

Cat. No.: B135422
CAS No.: 142674-98-4
M. Wt: 140.22 g/mol
InChI Key: IXWLGKFYZCHJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,3-dimethylcyclopentyl)ethan-1-one is an organic compound that belongs to the class of ketones It features a cyclopentane ring substituted with two methyl groups and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-dimethylcyclopentyl)ethan-1-one can be achieved through several methods:

    Aldol Condensation: This involves the reaction of 3,3-dimethylcyclopentanone with acetaldehyde under basic conditions to form the desired product.

    Friedel-Crafts Acylation: Another method involves the acylation of 3,3-dimethylcyclopentane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation or Friedel-Crafts acylation, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-dimethylcyclopentyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its biological activity and potential use in pharmaceuticals.

    Medicine: Research may explore its potential therapeutic effects and applications in drug development.

    Industry: It can be used in the production of fine chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism by which 1-(3,3-dimethylcyclopentyl)ethan-1-one exerts its effects depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A simpler ketone with a cyclopentane ring.

    3,3-Dimethylcyclopentanone: A related compound with similar structural features.

    1-(3,3-Dimethyl-1-cyclopentyl)-2-propanone: A compound with an additional carbon in the side chain.

Uniqueness

1-(3,3-dimethylcyclopentyl)ethan-1-one is unique due to its specific substitution pattern and the presence of both a cyclopentane ring and an ethanone group. This combination of features may confer distinct chemical and biological properties.

Properties

CAS No.

142674-98-4

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

1-(3,3-dimethylcyclopentyl)ethanone

InChI

InChI=1S/C9H16O/c1-7(10)8-4-5-9(2,3)6-8/h8H,4-6H2,1-3H3

InChI Key

IXWLGKFYZCHJRC-UHFFFAOYSA-N

SMILES

CC(=O)C1CCC(C1)(C)C

Canonical SMILES

CC(=O)C1CCC(C1)(C)C

Synonyms

Ethanone, 1-(3,3-dimethylcyclopentyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

The starting 1-(3,3-dimethyl-1-cyclopentyl)-1-ethanone was prepared thus: 2.1 g (0.088 mol) of Mg, to which a few ml of ether had been added so as to cover it, were charged into a 250 ml vessel kept under nitrogen and around ten drops of CH3I were added thereto to trigger the reaction. Once the latter had started, what was left of 11.9 g of CH3I (0.084 mol) in 30 ml of ethyl ether was introduced while maintaining a slight reflux. The mixture was then heated to reflux for 1/2 h, cooled to room temperature and 10 g (0.08 mol) of 4,4-dimethyl-1-cyclopentene-1-carbaldehyde [prepared according to Magnusson et al., J. Org. Chem. 38, 1380 (1973)], in solution in 30 ml of ether, were added thereto. It was then re-heated to reflux for 1 h. After cooling, it was poured on ice and HCl, washed to neutrality with saturated NaCl, dried, filtered and concentrated under reduced pressure. After bulb-to-bulb distillation, 6 g (yield: 53.6%) of 1-(4,4-dimethyl-1-cyclopenten-1-yl)-1-ethanol were obtained, whose analytical data were the following:
[Compound]
Name
Mg
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
11.9 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

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